molecular formula C4H8N6 B038434 2-Hydrazinylpyrimidine-4,6-diamine CAS No. 123510-89-4

2-Hydrazinylpyrimidine-4,6-diamine

Cat. No. B038434
CAS RN: 123510-89-4
M. Wt: 140.15 g/mol
InChI Key: GGDAQFINBGHASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinylpyrimidine-4,6-diamine, also known as 2-HPD, is a chemical compound that has shown great potential in scientific research applications. It is a heterocyclic organic compound that has been extensively studied for its various biological activities. In

Mechanism of Action

The mechanism of action of 2-Hydrazinylpyrimidine-4,6-diamine is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. Furthermore, studies have suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Hydrazinylpyrimidine-4,6-diamine in lab experiments is its high purity and good yields. Additionally, it has shown great potential in various scientific research applications, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of 2-Hydrazinylpyrimidine-4,6-diamine. One area of research is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Additionally, studies could focus on the development of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Furthermore, studies could investigate the potential of this compound as a diagnostic tool for various diseases, such as cancer. Overall, the study of this compound has great potential in advancing our understanding of various biological processes and developing new treatments for diseases.

Synthesis Methods

The synthesis of 2-Hydrazinylpyrimidine-4,6-diamine can be achieved through various methods, including the reaction of 2,4-diaminopyrimidine with hydrazine hydrate. Another method involves the reaction of 2,4,6-trichloropyrimidine with hydrazine hydrate. Both methods have been shown to yield high purity and good yields of this compound.

Scientific Research Applications

2-Hydrazinylpyrimidine-4,6-diamine has shown great potential in scientific research applications. It has been studied extensively for its anti-tumor, anti-inflammatory, and anti-viral activities. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its anti-viral activity against the influenza virus.

properties

CAS RN

123510-89-4

Molecular Formula

C4H8N6

Molecular Weight

140.15 g/mol

IUPAC Name

2-hydrazinylpyrimidine-4,6-diamine

InChI

InChI=1S/C4H8N6/c5-2-1-3(6)9-4(8-2)10-7/h1H,7H2,(H5,5,6,8,9,10)

InChI Key

GGDAQFINBGHASV-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1N)NN)N

Canonical SMILES

C1=C(N=C(N=C1N)NN)N

synonyms

2(1H)-Pyrimidinone,4,6-diamino-,hydrazone(9CI)

Origin of Product

United States

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